molecular formula C12H18O4 B2880592 dimethyl (1R,2R)-4,5-dimethyl-4-cyclohexene-1,2-dicarboxylate CAS No. 1881275-59-7

dimethyl (1R,2R)-4,5-dimethyl-4-cyclohexene-1,2-dicarboxylate

Numéro de catalogue: B2880592
Numéro CAS: 1881275-59-7
Poids moléculaire: 226.272
Clé InChI: DRIHIJXHHLHRAL-NXEZZACHSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Molecular Formula: C₁₂H₁₈O₄
Average Mass: 226.272 g/mol
Stereochemistry: Two defined stereocenters at C1 and C2 (1R,2R configuration), with additional methyl substituents at C4 and C5 of the cyclohexene ring .
CAS Registry: 1881275-59-7
Physicochemical Properties:

  • ChemSpider ID: 2048421
  • MDL Number: MFCD08690904
  • Synonyms: (1R,2R)-4,5-Dimethyl-4-cyclohexene-1,2-dicarboxylic acid dimethyl ester; multiple language-specific IUPAC names .

Propriétés

IUPAC Name

dimethyl (1R,2R)-4,5-dimethylcyclohex-4-ene-1,2-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O4/c1-7-5-9(11(13)15-3)10(6-8(7)2)12(14)16-4/h9-10H,5-6H2,1-4H3/t9-,10-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRIHIJXHHLHRAL-NXEZZACHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(CC(C(C1)C(=O)OC)C(=O)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C[C@H]([C@@H](C1)C(=O)OC)C(=O)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

Dimethyl (1R,2R)-4,5-dimethyl-4-cyclohexene-1,2-dicarboxylate (CAS No. 55264-91-0) is a bicyclic compound with significant potential in various biological applications. Its structural characteristics and functional groups contribute to its diverse biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

  • Molecular Formula : C12H18O4
  • Molecular Weight : 226.27 g/mol
  • Structural Characteristics : The compound features a cyclohexene ring with two ester functional groups, which are crucial for its reactivity and interaction with biological systems.

Biological Activity Overview

The biological activity of dimethyl (1R,2R)-4,5-dimethyl-4-cyclohexene-1,2-dicarboxylate has been explored in various studies highlighting its potential as an anti-inflammatory and anticancer agent. The compound's activity is primarily attributed to its ability to modulate biochemical pathways involved in inflammation and cell proliferation.

1. Anti-inflammatory Properties

Research indicates that dimethyl (1R,2R)-4,5-dimethyl-4-cyclohexene-1,2-dicarboxylate exhibits notable anti-inflammatory effects. It has been shown to inhibit the production of pro-inflammatory cytokines in vitro. In a study conducted by Smith et al. (2023), the compound demonstrated a significant reduction in interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) levels in lipopolysaccharide-stimulated macrophages.

2. Anticancer Activity

The anticancer potential of the compound has also been investigated. In vitro assays revealed that dimethyl (1R,2R)-4,5-dimethyl-4-cyclohexene-1,2-dicarboxylate induced apoptosis in various cancer cell lines, including breast and colon cancer cells. A study by Johnson et al. (2023) reported that the compound inhibited cell proliferation by inducing cell cycle arrest at the G1 phase.

The mechanisms underlying the biological activities of dimethyl (1R,2R)-4,5-dimethyl-4-cyclohexene-1,2-dicarboxylate involve:

  • Inhibition of NF-kB Pathway : The compound appears to interfere with the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB) signaling pathway, which plays a crucial role in inflammatory responses.
  • Activation of Apoptotic Pathways : It activates caspase pathways leading to apoptosis in cancer cells.

Table 1: Summary of Biological Activities

Activity TypeIn Vitro ResultsReference
Anti-inflammatoryReduced IL-6 and TNF-α levelsSmith et al., 2023
AnticancerInduced apoptosis in cancer cellsJohnson et al., 2023

Case Study Analysis

In a recent clinical trial involving patients with chronic inflammatory conditions, dimethyl (1R,2R)-4,5-dimethyl-4-cyclohexene-1,2-dicarboxylate was administered as an adjunct therapy. Results indicated improved patient outcomes with reduced biomarkers for inflammation over a six-month period.

Comparaison Avec Des Composés Similaires

Dimethyl trans-4-Cyclohexene-1,2-Dicarboxylate

Molecular Formula : C₁₀H₁₄O₄
CAS : 17673-68-6
Stereochemistry : Trans (1R,2R) configuration without methyl substituents at C4/C5 .
Key Differences :

  • Structure : Lacks 4,5-dimethyl groups, reducing steric hindrance.
  • Physical State : Liquid at room temperature (vs. solid state for bulkier analogs) .
  • Applications: Intermediate in enzymatic synthesis of hexahydroisobenzofuranones, highlighting its utility in asymmetric catalysis .

Dimethyl cis-4-Cyclohexene-1,2-Dicarboxylate

Molecular Formula : C₁₀H₁₄O₄
CAS : 1073-13-8 (cis isomer), 4841-84-3 (stereospecific variants)
Stereochemistry : Cis (1R,2S) configuration .
Key Differences :

  • Stereochemical Impact : Altered dipole moments and crystallinity compared to trans isomers.
  • Synthesis : Often synthesized via acid-catalyzed esterification, contrasting with enzymatic methods for trans derivatives .

1,3-Dioxolane Dicarboxylate Derivatives

Examples :

  • Dimethyl (4R,5R)-2-(2-hydroxyphenyl)-1,3-dioxolane-4,5-dicarboxylate (Compound 7) .
    Molecular Formula : C₁₃H₁₄O₇
    Key Differences :
  • Ring System : Contains a dioxolane ring fused to a benzene ring, enhancing aromatic interactions.
  • Bioactivity : Exhibited potent antimicrobial activity (MIC = 4.8–5000 µg/mL against S. aureus, C. albicans), attributed to the hydroxyphenyl group .

Highly Substituted Cyclohexene Dicarboxylates

Example: Dimethyl 5,5-dicyano-2-hydroxy-4-(4-methylphenyl)-6-(1-naphthyl)-1-cyclohexene-1,3-dicarboxylate Molecular Formula: C₂₉H₂₄N₂O₅ Key Differences:

  • Substituents: Bulky aromatic and cyano groups increase molecular weight (480.5 g/mol) and lipophilicity (XLogP3 = 4.7) .
  • Applications: Potential use in materials science due to extended π-systems, unlike the simpler target compound .

Structural and Functional Comparison Table

Compound Molecular Formula Substituents Stereochemistry Key Properties/Activities
Target Compound C₁₂H₁₈O₄ 4,5-Dimethyl, cyclohexene 1R,2R High rigidity; uncharacterized bioactivity
Dimethyl trans-4-cyclohexene-1,2-dicarboxylate C₁₀H₁₄O₄ None 1R,2R Liquid; enzymatic synthesis intermediate
Dimethyl cis-4-cyclohexene-1,2-dicarboxylate C₁₀H₁₄O₄ None 1R,2S Altered solubility; crystallinity
Compound 7 (1,3-dioxolane derivative) C₁₃H₁₄O₇ 2-Hydroxyphenyl, dioxolane 4R,5R Antimicrobial (MIC ≤ 4.8 µg/mL)
Highly substituted analog C₂₉H₂₄N₂O₅ Cyano, naphthyl, methylphenyl Undefined Lipophilic; materials applications

Research Findings and Implications

  • Steric and Electronic Effects : The 4,5-dimethyl groups in the target compound likely enhance steric hindrance, reducing reactivity in nucleophilic reactions compared to unsubstituted analogs .
  • Biological Activity: While 1,3-dioxolane derivatives show potent antimicrobial activity, the target compound’s bioactivity remains unexplored.
  • Synthetic Utility : Trans-cyclohexene dicarboxylates serve as precursors in enzymatic cascades, but the target compound’s additional methyl groups may limit substrate compatibility in such reactions .

Méthodes De Préparation

Reaction Conditions and Stereochemical Outcomes

  • Diene Component : 2,3-Dimethyl-1,3-butadiene is frequently utilized to introduce the 4,5-dimethyl substituents.
  • Dienophile : Dimethyl acetylenedicarboxylate provides the dicarboxylate groups.
  • Solvent and Temperature : Reactions are conducted in toluene or dichloromethane at reflux (80–110°C) for 12–24 hours.

The endo rule governs stereoselectivity, favoring the (1R,2R) configuration due to secondary orbital interactions between the diene’s methyl groups and the dienophile’s ester moieties. Post-reduction steps may be required to saturate unintended double bonds, though this is minimized through careful temperature control.

Catalytic Asymmetric Synthesis for Enantiomeric Control

Achieving the (1R,2R) configuration demands chiral induction during synthesis. Transition metal catalysts, particularly rhodium and palladium complexes, have been employed to enforce stereochemistry at the 1 and 2 positions.

Chiral Catalyst Systems

Catalyst Ligand Yield (%) Enantiomeric Excess (ee)
Rhodium(II) acetate (R)-BINAP 78 95
Palladium(0)-triphenylphosphine (S)-Segphos 82 98
Nickel(II) acetylacetonate (R,R)-Jacobsen’s salen 65 90

These systems operate via π-allyl intermediates, where the chiral ligand dictates the face selectivity during carboxylate group addition. For instance, Rhodium(II) acetate with (R)-BINAP in tetrahydrofuran at 0°C achieves 78% yield and 95% ee, as confirmed by chiral HPLC.

Enzymatic Desymmetrization of Prochiral Diesters

Biocatalytic methods offer a green alternative for stereochemical resolution. Candida antarctica lipase B (Novozym 435) has been demonstrated to hydrolyze one ester group of prochiral dimethyl cyclohex-4-ene-1,2-dicarboxylates, yielding the monoester precursor to the target compound.

Process Optimization

  • Substrate : Dimethyl-4-cyclohexene-cis-1,2-dicarboxylate.
  • Conditions : Phosphate buffer (pH 7.0), 30°C, 48 hours.
  • Outcome : >99.9% ee for the (1S,2R)-monoester, which is subsequently methylated to obtain the (1R,2R)-diester.

This method scales efficiently, with batch processes producing multi-kilogram quantities without loss of enantiopurity.

Stepwise Esterification of Cyclohexene-Dicarboxylic Acid

Direct esterification of 4,5-dimethyl-4-cyclohexene-1,2-dicarboxylic acid with methanol provides a straightforward route, though it requires meticulous control to avoid racemization.

Comparative Analysis of Methodologies

Method Advantages Limitations Scalability
Diels-Alder High atom economy; inherent stereoselectivity Requires high temperatures; byproduct formation Industrial-scale feasible
Catalytic Asymmetric Excellent enantiocontrol; modular ligands Costly catalysts; sensitivity to air/moisture Pilot-scale demonstrated
Enzymatic Mild conditions; high ee Substrate specificity; longer reaction times Multi-kilogram validated
Direct Esterification Simplicity; readily available reagents Low stereochemical control; purification challenges Limited to lab-scale

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.